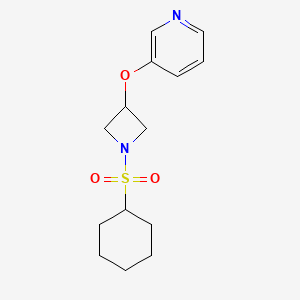

3-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) was used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . Using the mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives were prepared .Wissenschaftliche Forschungsanwendungen

Synthesis and Receptor Binding Properties

The synthesis and nicotinic acetylcholine receptor binding properties of azetidine derivatives, including compounds similar to 3-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine, have been explored. These compounds are potent and selective ligands for the alpha4beta2 nicotinic acetylcholine receptor subtype, demonstrating high affinity in in vitro studies. Their potential for positron emission tomography (PET) imaging of central nicotinic acetylcholine receptors has been highlighted, owing to their ability to be labeled with fluorine-18 and exhibit suitable in vivo binding properties without targeting alpha7 nicotinic or 5HT3 receptors (Doll et al., 1999).

Synthetic Route to Functionalized Pyrrolidines

The research into the chemical synthesis of azetidines and their derivatives, including the transformation of 2-(α-hydroxyalkyl)azetidines into 3-(chloro- or methanesulfonyloxy)pyrrolidines, offers insights into the preparation of functionalized pyrrolidines. This process involves the rearrangement of azetidines with either thionyl chloride or methanesulfonyl chloride, presenting a method to incorporate various nucleophiles into the pyrrolidine ring in a stereospecific manner (Durrat et al., 2008).

Antidepressant and Nootropic Agents

Azetidinones, including those structurally related to 3-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine, have been synthesized and evaluated for their potential antidepressant and nootropic activities. Notably, certain compounds within this class have shown promising results in preliminary pharmacological tests, indicating the potential of azetidinone skeletons as central nervous system (CNS) active agents for therapeutic use (Thomas et al., 2016).

Antimicrobial and Antitubercular Activities

The synthesis of azetidinone analogues has been pursued for their antimicrobial and antitubercular activities. A series of novel compounds have been developed, demonstrating significant activity against various bacterial and fungal strains, as well as in vitro efficacy against Mycobacterium tuberculosis. This research underscores the potential of azetidinone-based compounds in addressing infectious diseases (Chandrashekaraiah et al., 2014).

Eigenschaften

IUPAC Name |

3-(1-cyclohexylsulfonylazetidin-3-yl)oxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c17-20(18,14-6-2-1-3-7-14)16-10-13(11-16)19-12-5-4-8-15-9-12/h4-5,8-9,13-14H,1-3,6-7,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGMFVPUCBWOSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(cyclopropanecarboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2392897.png)

![2-(4-(benzylsulfonyl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2392909.png)

![2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol](/img/structure/B2392911.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2392913.png)

![N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2392914.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)methanesulfonamide](/img/structure/B2392920.png)